4-Chloro-7-methoxy-6-nitroquinazoline
Overview
Description
“4-Chloro-7-methoxy-6-nitroquinazoline” is a heterocyclic compound . It has a molecular formula of C9H6ClN3O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the target product was synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of “4-Chloro-7-methoxy-6-nitroquinazoline” is represented by the formula C9H6ClN3O3 . The molecular weight of the compound is 239.62 .
Chemical Reactions Analysis
The compound has been used in the synthesis process of many antitumor drugs . It was synthesized from 7-fluoro-6-nitroquinazolin-4-ol through chlorination and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.6±40.0 °C at 760 mmHg . The compound is solid in physical form .
Scientific Research Applications
Chemical Properties
“4-Chloro-7-methoxy-6-nitroquinazoline” has the molecular formula C9H6ClN3O3 . It is a solid substance with a molecular weight of 239.62 .
Safety Information
This compound is classified under the GHS07 category, with the signal word being “Warning”. The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Storage and Handling
The recommended storage temperature for “4-Chloro-7-methoxy-6-nitroquinazoline” is between 2-8°C, and it should be stored in an inert atmosphere .
Use in Cancer Research
“4-Chloro-7-methoxy-6-nitroquinazoline” is used as an intermediate in the synthesis of Afatinib , an aminocrotonylamino-substituted quinazoline derivative used for treating cancer and diseases of the respiratory tract, lungs, gastrointestinal tract, bile duct, and gallbladder .
Use in EGFR Inhibitor Development
This compound is used in the development of effective small molecule targeted inhibitors of the Epidermal Growth Factor Receptor (EGFR) . For example, it is used in the synthesis of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine .
Use as a Synthetic Intermediate
“4-Chloro-7-methoxy-6-nitroquinazoline” is a useful synthetic intermediate in the preparation of epidermal growth factors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that quinazoline derivatives often target growth factor receptors, such as the epidermal growth factor receptor (egfr) family .
Mode of Action
Quinazoline derivatives are known to inhibit the activity of their target receptors, thereby disrupting the signaling pathways that drive cell functions .
Biochemical Pathways
4-Chloro-7-methoxy-6-nitroquinazoline likely affects the signaling pathways associated with its target receptors. For instance, the inhibition of EGFR can disrupt several downstream pathways, including the PI3K/Akt and MAPK pathways, which play crucial roles in cell proliferation, differentiation, and survival .
Pharmacokinetics
Its molecular weight of 23962 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
By inhibiting the activity of growth factor receptors, it may potentially suppress cell proliferation and induce apoptosis .
Action Environment
The action, efficacy, and stability of 4-Chloro-7-methoxy-6-nitroquinazoline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with the same target receptors.
properties
IUPAC Name |
4-chloro-7-methoxy-6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFJWOAETHEGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440792 | |
Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-6-nitroquinazoline | |
CAS RN |
55496-69-0 | |
Record name | 4-Chloro-7-methoxy-6-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55496-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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